![molecular formula C13H28O3Si B1435616 Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate CAS No. 1803571-09-6](/img/structure/B1435616.png)
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate in Environmental Contexts
Research into similar compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into their biodegradation and environmental fate. For example, ETBE's biodegradation in soil and groundwater involves microbial action, with microorganisms identified that can degrade ETBE aerobically. This process highlights the potential for bioaugmentation and biostimulation strategies to enhance degradation efficiency in contaminated sites (Thornton et al., 2020).
Microbial Degradation and Environmental Impact
Further studies on the microbial degradation of fuel oxygenates, including ETBE, emphasize the role of microbial communities in decomposing these compounds under various redox conditions. These insights are crucial for understanding the environmental impact of these substances and developing effective remediation strategies (Schmidt et al., 2004).
Chemical Recycling and Polymer Modification
Another area of interest is the chemical recycling of polymers, where compounds like ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate could potentially serve as intermediates or catalysts. Research on poly(ethylene terephthalate) (PET) recycling, for instance, explores hydrolysis and glycolysis processes to recover and repurpose PET, highlighting the importance of chemical processes in the circular economy of plastics (Karayannidis & Achilias, 2007).
Ethylene Oxide Sterilization
The sterilization of medical devices using ethylene oxide (EO) demonstrates the relevance of chemical compounds in medical applications. EO's effectiveness and challenges in sterilization processes underscore the importance of understanding chemical properties and reactions for safe and efficient use in healthcare settings (Mendes et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3Si/c1-9-15-11(14)13(5,6)10-16-17(7,8)12(2,3)4/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLDBLUMKVIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
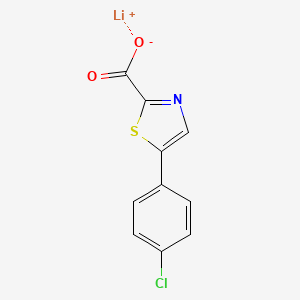
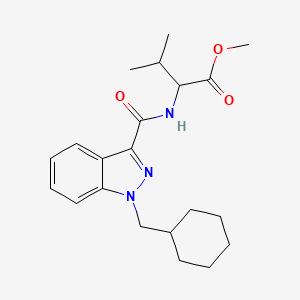


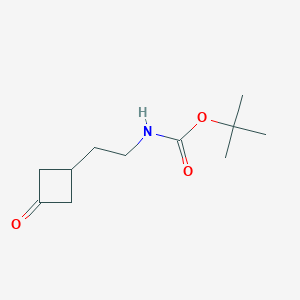
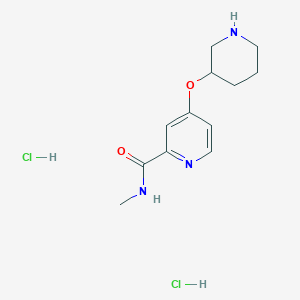
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
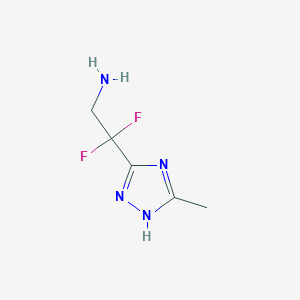
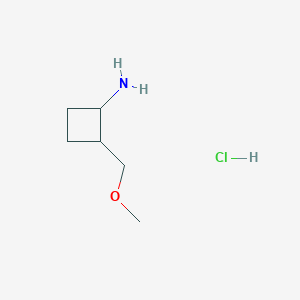
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)